1,3-Dibromotetrafluorobenzene (CAS 1559-87-1) is a highly fluorinated aromatic building block characterized by two meta-positioned bromine atoms and four fluorine atoms. As a clear, colorless liquid with a boiling point of 200 °C and a density of 2.18 g/mL, it serves as a critical precursor for advanced materials, including fluorinated liquid crystals, OLED electron-transport layers, and specialized polyfluorophenyl resins . The dual reactivity profile of this compound drives its commercial utility: the C-Br bonds readily undergo palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) and Ullmann polycondensation, while the highly electron-withdrawing C-F bonds lower the molecular orbital energy levels and enable unique supramolecular interactions, such as π-hole···π bonding and halogen bonding .
Substituting 1,3-dibromotetrafluorobenzene with its para-isomer (1,4-dibromotetrafluorobenzene) or its non-fluorinated analog (1,3-dibromobenzene) fundamentally alters downstream material properties and synthetic viability. In polymerization and crystal engineering, the meta-substitution of the 1,3-isomer introduces a critical ~120° kink in the backbone, which disrupts rigid packing, thereby maintaining the solubility of high-molecular-weight polymers and preventing the luminescence quenching often seen in linear para-linked systems [1]. Furthermore, in nucleophilic aromatic substitution (SNAr), the specific arrangement of fluorine atoms in the 1,3-isomer activates the ring for clean substitution, whereas the 1,4-isomer suffers from competitive hydrodebromination [2]. Finally, replacing it with non-fluorinated 1,3-dibromobenzene eliminates the π-hole interactions and raises the LUMO levels, rendering the resulting derivatives ineffective for high-efficiency electron-transport applications.
In nucleophilic aromatic substitution (SNAr) reactions, the substitution pattern of the fluorines dictates the reaction pathway. 1,3-Dibromotetrafluorobenzene undergoes clean SNAr at the positions para to the bromine atoms, as these sites are optimally activated by the ortho and meta fluorine atoms. In contrast, 1,4-dibromotetrafluorobenzene exhibits significantly reduced SNAr reactivity and undergoes competing hydrodebromination, yielding undesired side products like 3-bromo-1,2,4,5-tetrafluorobenzene [1].
| Evidence Dimension | SNAr pathway selectivity and side-reaction prevalence |
| Target Compound Data | 1,3-DBTFB: Clean SNAr at the fluorine para to bromine. |
| Comparator Or Baseline | 1,4-DBTFB: Reduced SNAr reactivity with primary competing hydrodebromination. |
| Quantified Difference | Complete shift from clean substitution to hydrodebromination side-reactions. |
| Conditions | Reaction with sodium phenoxide derivatives. |
Buyers synthesizing complex multi-functionalized fluorinated intermediates must select the 1,3-isomer to avoid yield-destroying hydrodebromination side reactions during SNAr functionalization.
When subjected to Ullmann or Suzuki coupling to form perfluoro-polyphenylenes, the geometric difference between isomers dictates the processability of the resulting resin. 1,3-Dibromotetrafluorobenzene yields meta-linked polymers (degree of polymerization up to ~100) that are soluble, fusible resins with good thermal stability. Conversely, the para-linked polymers derived from 1,4-dibromotetrafluorobenzene are highly rigid, rod-like structures that suffer from premature precipitation during synthesis, severely limiting their molecular weight and solubility in standard organic solvents [1].
| Evidence Dimension | Polymer solubility and structural topology |
| Target Compound Data | 1,3-DBTFB: Soluble, fusible meta-linked resins (DP ~100). |
| Comparator Or Baseline | 1,4-DBTFB: Insoluble, rigid para-linked rod polymers. |
| Quantified Difference | Maintains solubility up to DP ~100, whereas para-linked analogs precipitate prematurely. |
| Conditions | Polycondensation via Ullmann or cross-coupling reactions. |
For industrial polymer chemists, the meta-linkage provided by 1,3-DBTFB is essential for maintaining solubility and processability in high-performance fluorinated coatings and resins.
In the design of solid-state phosphorescent materials (e.g., with pyrene or 4,4'-bipyridine), 1,3-dibromotetrafluorobenzene acts as a bidentate halogen bond donor that dictates crystal packing. Co-crystallization with 1,3-DBTFB forces a wave-like or kinked supramolecular chain, which isolates the luminophore molecules and prevents π-π stacking-induced quenching. By comparison, 1,4-dibromotetrafluorobenzene forms strictly linear chains that allow tighter packing, which quenches monomer luminescence [1].
| Evidence Dimension | Supramolecular chain geometry and luminophore isolation |
| Target Compound Data | 1,3-DBTFB: Forms ~120° kinked supramolecular chains. |
| Comparator Or Baseline | 1,4-DBTFB: Forms 180° strictly linear chains. |
| Quantified Difference | 60° deviation in chain propagation angle, preventing tight π-π stacking. |
| Conditions | Co-crystallization with bidentate Lewis bases or polycyclic aromatic hydrocarbons. |
Procurement for OLED or optical sensor R&D should prioritize 1,3-DBTFB when the goal is to physically isolate fluorophores to turn on solid-state phosphorescence.
The incorporation of the tetrafluorobenzene core via 1,3-dibromotetrafluorobenzene drastically alters the electronic properties of the resulting conjugated materials compared to non-fluorinated analogs. The strong electron-withdrawing effect of the four fluorine atoms lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the derived materials, enhancing electron affinity. Derivatives of 1,3-dibromobenzene lack this effect, resulting in higher LUMO levels that are less efficient for electron injection and transport in OLED architectures [1].
| Evidence Dimension | LUMO energy level suppression |
| Target Compound Data | 1,3-DBTFB derivatives: Deepened LUMO levels suitable for n-type/electron-transport layers. |
| Comparator Or Baseline | 1,3-Dibromobenzene derivatives: Higher (shallower) LUMO levels. |
| Quantified Difference | Significant cathodic shift in reduction potential (LUMO lowering) due to tetrafluoro substitution. |
| Conditions | Conjugated polymer or small-molecule OLED material synthesis. |
Device engineers must select the fluorinated 1,3-DBTFB over standard 1,3-dibromobenzene to achieve the low LUMO levels required for efficient electron-transport layers in optoelectronics.
Ideal for producing processable perfluoro-m-polyphenylene resins and coatings where the meta-linkage prevents the insolubility issues and premature precipitation associated with para-linked fluoropolymers [1].
The optimal precursor for synthesizing n-type conjugated materials, as the tetrafluorinated core deepens the LUMO level for superior electron injection compared to non-fluorinated analogs [2].
Highly recommended for crystal engineering and co-crystal formation (e.g., with pyrene), where its kinked halogen-bonding geometry isolates luminophores and prevents π-π stacking-induced luminescence quenching [2].
The preferred building block for complex multi-ring systems requiring precise nucleophilic aromatic substitution, as it avoids the hydrodebromination side-reactions typical of the 1,4-isomer [1].
Irritant